Euonina

Descripción general

Descripción

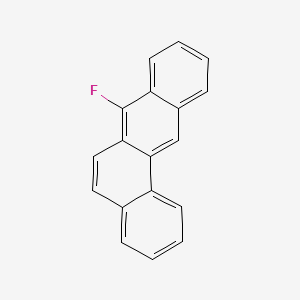

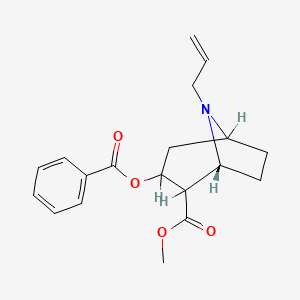

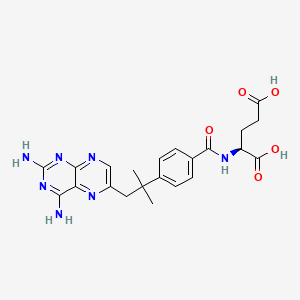

(19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[167101,2103,24It exhibits significant inhibition of humoral-mediated immunity using the haemolytic response as an indicator and shows good anti-feeding activity against the lepidopteran Spodoptera littoralis . The molecular formula of (19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate is C38H47NO18, and it has a molecular weight of 805.78 g/mol .

Aplicaciones Científicas De Investigación

(19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.

Mecanismo De Acción

Target of Action

It’s known that euonine exhibits significant inhibition of humoral-mediated immunity . This suggests that its targets may be components of the immune system, particularly those involved in the humoral immune response.

Mode of Action

It’s known to exhibit significant inhibition of humoral-mediated immunity . This suggests that Euonine may interact with its targets in a way that suppresses or modulates the humoral immune response.

Biochemical Pathways

Given its known effects on humoral-mediated immunity , it’s plausible that Euonine may influence pathways related to immune response regulation.

Pharmacokinetics

Pharmacokinetic studies on Euonine are limited . A method has been developed for the simultaneous determination of trace euonine and wilforidine in human plasma . This method could potentially be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of Euonine, which would provide insights into its bioavailability.

Result of Action

Euonine exhibits marked depressant effects on humoral-mediated immunity . It also demonstrates good anti-feeding activity against the lepidopteran Spodoptera littoralis . These effects suggest that Euonine may have potential therapeutic applications in conditions where modulation of the immune response or deterrence of certain pests is beneficial.

Análisis Bioquímico

Biochemical Properties

Evonimine plays a crucial role in various biochemical reactions. It exhibits significant inhibition of humoral-mediated immunity, which is evident from its impact on the haemolytic response . Evonimine interacts with several biomolecules, including enzymes and proteins involved in immune responses. The nature of these interactions involves binding to specific receptors or enzymes, thereby modulating their activity and leading to the observed immunosuppressive effects.

Cellular Effects

Evonimine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Evonimine has been shown to inhibit the proliferation of immune cells, thereby reducing the overall immune response . This modulation of cell signaling pathways and gene expression results in altered cellular metabolism, which can have downstream effects on cell function and viability.

Molecular Mechanism

The mechanism of action of Evonimine involves its interaction with specific biomolecules at the molecular level. Evonimine binds to receptors or enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression, which further modulates cellular processes. For example, Evonimine’s inhibition of immune cell proliferation is likely due to its ability to interfere with signaling pathways that regulate cell growth and division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Evonimine can change over time. The stability and degradation of Evonimine are important factors that influence its long-term effects on cellular function. Studies have shown that Evonimine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to Evonimine can lead to sustained immunosuppressive effects, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of Evonimine vary with different dosages in animal models. At lower doses, Evonimine exhibits significant immunosuppressive activity without causing adverse effects. At higher doses, toxic effects may be observed, including damage to vital organs and tissues . It is important to determine the optimal dosage that maximizes the therapeutic benefits of Evonimine while minimizing its toxic effects.

Metabolic Pathways

Evonimine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function. For instance, Evonimine may be metabolized by liver enzymes, resulting in the formation of active or inactive metabolites . Understanding the metabolic pathways of Evonimine is crucial for predicting its pharmacokinetics and pharmacodynamics.

Transport and Distribution

Evonimine is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, Evonimine may be transported into immune cells via specific transporters, leading to its accumulation in these cells and subsequent immunosuppressive effects . The distribution of Evonimine within tissues can also affect its overall efficacy and safety.

Subcellular Localization

The subcellular localization of Evonimine plays a critical role in its activity and function. Evonimine may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity . For instance, Evonimine’s localization within immune cells may enhance its ability to modulate immune responses.

Métodos De Preparación

(19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate is primarily isolated from the roots of Tripterygium wilfordii Hook. The synthetic routes and reaction conditions for (19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate are not extensively documented in the literature. it is known that the compound can be extracted and purified from the plant using various chromatographic techniques .

Análisis De Reacciones Químicas

(19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

(19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate is unique among alkaloids due to its specific biological activities. Similar compounds include other alkaloids isolated from Tripterygium wilfordii Hook, such as wilforine and wilforgine. These compounds share structural similarities but differ in their specific biological activities and mechanisms of action .

Propiedades

IUPAC Name |

(19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47NO18/c1-17-12-13-25-24(11-10-14-39-25)34(47)50-15-35(8)26-27(51-19(3)41)31(54-22(6)44)37(16-49-18(2)40)32(55-23(7)45)28(52-20(4)42)30(56-33(17)46)36(9,48)38(37,57-35)29(26)53-21(5)43/h10-11,14,17,26-32,48H,12-13,15-16H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHHQEWWGMEJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41758-69-4 | |

| Record name | Euonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041758694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Euonine and where is it found?

A: Euonine (also known as Evonine) is a sesquiterpene pyridine alkaloid found in the root bark of the Tripterygium wilfordii plant. [, ] This plant, also known as Thunder God Vine, has a long history of use in traditional Chinese medicine.

Q2: What are the known biological activities of Euonine?

A: Euonine has demonstrated immunosuppressive effects in research studies. [, ] Notably, it has shown activity in suppressing humoral-mediated immunity and delayed hypersensitivity reactions. [, ] Furthermore, euonine, along with other alkaloids like alatusinine and wilfordine, exhibited antifeedant activity against the insect Spodoptera littoralis []

Q3: What is the molecular formula and weight of Euonine?

A: The molecular formula of Euonine is C22H27NO4, and its molecular weight is 369.45 g/mol. []

Q4: How is Euonine typically extracted and purified?

A: Euonine can be extracted from Tripterygium wilfordii using various solvents, followed by purification techniques like column chromatography and preparative TLC. [] A specific method utilizes chloroform waste liquor after triptolide extraction, followed by diethyl ether extraction, recrystallization, and antiphase high-performance liquid chromatography. []

Q5: Are there analytical methods available for detecting and quantifying Euonine in biological samples?

A: Yes, researchers have developed sensitive methods for quantifying euonine in human plasma and urine. Liquid chromatography-mass spectrometry (LC-MS) techniques, employing either atmospheric pressure chemical ionization (APCI) [] or electrospray ionization (ESI) [], have proven effective. These methods utilize solid-phase extraction for sample cleanup and achieve low limits of quantification, making them suitable for clinical research.

Q6: Have any studies investigated the structure-activity relationship (SAR) of Euonine?

A: While detailed SAR studies specifically focusing on Euonine are limited in the provided research, structural modifications, such as deacetylation at different positions, have been observed in related compounds isolated from Austroplenckia populnea var. ovata. [] Investigating how such alterations impact biological activity could provide valuable insights into Euonine's SAR.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Hydroxyquinolin-4-ylidene)amino] acetate](/img/structure/B1203815.png)

![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1203818.png)

![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)